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molecular formula C12H12O4 B028309 3,5-Diacetoxy Styrene CAS No. 155222-48-3

3,5-Diacetoxy Styrene

Cat. No. B028309
M. Wt: 220.22 g/mol
InChI Key: JEKQGWWKEWSQCU-UHFFFAOYSA-N
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Patent
US07820848B2

Procedure details

20 g of 1-(1-acetoxyethyl)-3,5-diacetoxy-benzene (71 mmol) were dissolved in 20 ml toluene and placed into a feed vessel connected to a pyrolytic tube filled with Raschig rings. The tube was heated to 500° C. and the neat mixture was immediately added. Conversion of the alcohol was achieved within two minutes. The column was rinsed with toluene. Work-up was conducted by extracting the crude material in toluene twice with 200 ml water. The aqueous solutions were reextracted with toluene, the organic layers were combined, dried over magnesium sulfate and the solvent removed under reduced pressure giving 6.6 g 3,5-diacetoxystyrene (42%).
Name
1-(1-acetoxyethyl)-3,5-diacetoxy-benzene
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:5]([C:7]1[CH:12]=[C:11]([O:13][C:14](=[O:16])[CH3:15])[CH:10]=[C:9]([O:17][C:18](=[O:20])[CH3:19])[CH:8]=1)[CH3:6])(=O)C>C1(C)C=CC=CC=1>[C:14]([O:13][C:11]1[CH:12]=[C:7]([CH:8]=[C:9]([O:17][C:18](=[O:20])[CH3:19])[CH:10]=1)[CH:5]=[CH2:6])(=[O:16])[CH3:15]

Inputs

Step One
Name
1-(1-acetoxyethyl)-3,5-diacetoxy-benzene
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)OC(C)C1=CC(=CC(=C1)OC(C)=O)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
500 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed into a feed vessel
CUSTOM
Type
CUSTOM
Details
connected to a pyrolytic tube
ADDITION
Type
ADDITION
Details
filled with Raschig rings
ADDITION
Type
ADDITION
Details
the neat mixture was immediately added
WASH
Type
WASH
Details
The column was rinsed with toluene
EXTRACTION
Type
EXTRACTION
Details
by extracting the crude material in toluene twice with 200 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C=C)C=C(C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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